Acetylcholine mustard

説明

Acetylcholine mustard is a neurotoxic nitrogen mustard that destroys cholinergic neurons . It’s an analogue of acetylcholine, a neurotransmitter that plays a role in memory, learning, attention, arousal, and involuntary muscle movement .

Synthesis Analysis

The first synthesis of acetylcholine mustard (AChM) can be attributed to Hanby and Rydon . The synthesis procedure was later modified by Jackson and Hirst to give a higher yield . The synthesis of acetylcholine takes place in nerve terminals and is based on the reaction between acetyl coenzyme A (CoA) and choline (Ch), catalyzed by the enzyme choline acetyltransferase (ChAT) .

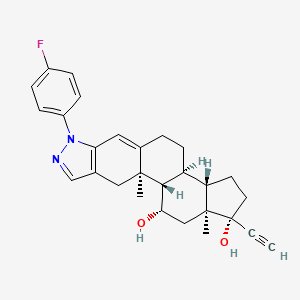

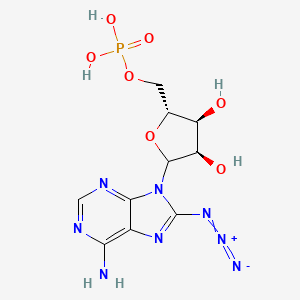

Molecular Structure Analysis

The framework molecular model of the parent mustard compound, its Az ion isomer, and acetylcholine (ACh) is illustrated in Fig. 1 . Note the similarity between ACh and the Az ion isomer and in particular the ammonium head .

Chemical Reactions Analysis

Acetylcholine mustard has the ability to inactivate acetylcholinesterase . The maximum velocity for the hydrolysis of acetylcholine mustard was significantly lower than for acetylcholine .

Physical And Chemical Properties Analysis

The extreme toxicity of nerve agents and the broad spectrum of their physical and chemical properties, enabling the use of these agents in a variety of tactical situations, is a continuing challenge in maintaining the knowledge and capability to detect them, as well as in finding new effective methods .

科学的研究の応用

Mucocutaneous Cholinergic System and Mustard-Induced Vesication

Grando's 2003 study explored the impact of nitrogen mustard (a structural analog of sulfur mustard) on mucocutaneous tissues, revealing that it binds to acetylcholine receptors (AChRs), leading to cell detachment. This study contributes to understanding how mustard agents affect epithelial cells and might help in developing antidotes for mustard-induced injuries (Grando, 2003).

Allosteric Interactions at the M2 Muscarinic Receptor

Suga, Figueroa, and Ehlert (2008) investigated how acetylcholine mustard interacts with human M2 muscarinic receptors. Their findings provide insights into allosteric modulation of these receptors, enhancing understanding of receptor pharmacology and potentially guiding drug development (Suga, Figueroa, & Ehlert, 2008).

Challenges in Treating Chemical Warfare Agent Poisoning

Thiermann, Worek, and Kehe (2013) discuss the challenges in treating poisonings by agents like sulfur mustard and nerve agents, highlighting the need for better therapeutic strategies. This includes understanding the role of acetylcholine and its receptors in such poisoning scenarios (Thiermann, Worek, & Kehe, 2013).

Rat Brain Acetylcholinesterase Inhibition by Cyclophosphamide

Kamal, Reale, and Al-Jafari (2010) explored the inhibition of rat brain acetylcholinesterase by cyclophosphamide, a nitrogen mustard derivative. This study aids in understanding the enzyme's kinetic properties and how nitrogen mustard derivatives can affect it (Kamal, Reale, & Al-Jafari, 2010).

Safety And Hazards

特性

IUPAC Name |

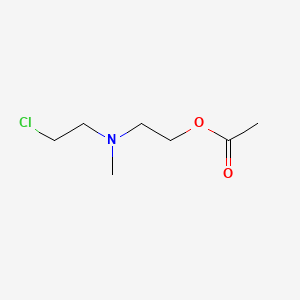

2-[2-chloroethyl(methyl)amino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2/c1-7(10)11-6-5-9(2)4-3-8/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZICNJLDEMDMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(C)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189902 | |

| Record name | Acetylcholine mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetylcholine mustard | |

CAS RN |

36375-30-1 | |

| Record name | Acetylcholine mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036375301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcholine mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4,5-Bis(hydroxymethyl)-2-sulfooxyoxolan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1213085.png)

![(4-Fluorophenyl)(8-methyl-8-azabicyclo[3.2.1]oct-2-yl)methanone](/img/no-structure.png)